N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a furan ring, an imidazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the imidazole ring: The imidazole ring can be synthesized via a condensation reaction involving an aldehyde and an amine.
Coupling of the furan-2-ylmethyl and imidazole intermediates: This step involves the use of coupling reagents such as carbodiimides.
Introduction of the benzamide moiety: The final step involves the reaction of the coupled intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
N-(2-furan-2-yl-1-((furan-2-ylmethyl)carbamoyl)vinyl)-4-methylbenzamide: Similar structure but with additional furan rings.
Uniqueness
N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its combination of a furan ring, an imidazole ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-31-21-7-3-2-6-20(21)27-22(29)16-33-24-25-12-13-28(24)18-10-8-17(9-11-18)23(30)26-15-19-5-4-14-32-19/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBCBYMJIBTILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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